molecular formula C16H23NO B2569778 (2-Benzyloctahydro-3aH-isoindol-3a-yl)methanol CAS No. 2288708-52-9

(2-Benzyloctahydro-3aH-isoindol-3a-yl)methanol

Cat. No.: B2569778
CAS No.: 2288708-52-9
M. Wt: 245.366
InChI Key: CKEIPBZJHXSCTL-UHFFFAOYSA-N
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Description

(2-Benzyloctahydro-3aH-isoindol-3a-yl)methanol: is a chemical compound with the molecular formula C16H23NO and a molecular weight of 245.36 g/mol . This compound is characterized by its unique structure, which includes a benzylic group attached to an octahydroisoindoline ring system. It is primarily used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzyloctahydro-3aH-isoindol-3a-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method includes the catalytic hydrogenation of the precursor in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-Benzyloctahydro-3aH-isoindol-3a-yl)methanol can undergo oxidation reactions to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The benzylic position in this compound is susceptible to nucleophilic substitution reactions.

Major Products Formed: The major products formed from these reactions include the corresponding ketones, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, (2-Benzyloctahydro-3aH-isoindol-3a-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions .

Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological activities. It has been investigated for its potential use as a precursor in the synthesis of bioactive molecules, including those with antiviral, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its unique chemical properties make it valuable in the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of (2-Benzyloctahydro-3aH-isoindol-3a-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Properties

IUPAC Name

(2-benzyl-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c18-13-16-9-5-4-8-15(16)11-17(12-16)10-14-6-2-1-3-7-14/h1-3,6-7,15,18H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEIPBZJHXSCTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CN(CC2C1)CC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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